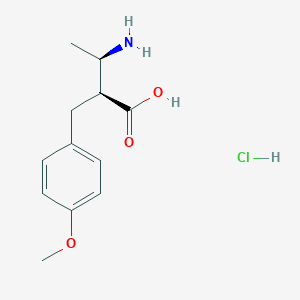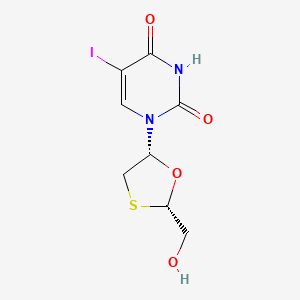
(+)-(2S,5R)-5-Iodo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)uracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-(2S,5R)-5-Iodo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)uracil is a synthetic nucleoside analog. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in antiviral therapies. Its unique structure, which includes an iodinated uracil moiety and an oxathiolane ring, contributes to its biological activity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-(2S,5R)-5-Iodo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)uracil typically involves multiple steps:
Formation of the Oxathiolane Ring: This step involves the reaction of a suitable diol with a thiol to form the oxathiolane ring under acidic conditions.
Iodination of Uracil: The uracil moiety is iodinated using iodine or an iodine-containing reagent in the presence of a suitable oxidizing agent.
Coupling Reaction: The iodinated uracil is then coupled with the oxathiolane ring through a glycosylation reaction, often using a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the iodinated uracil moiety, potentially leading to deiodination.
Substitution: The iodine atom in the uracil ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of uracil derivatives with aldehyde or carboxylic acid functionalities.
Reduction: Deiodinated uracil derivatives.
Substitution: Uracil derivatives with various substituents replacing the iodine atom.
Applications De Recherche Scientifique
(+)-(2S,5R)-5-Iodo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)uracil has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its interactions with nucleic acids and enzymes involved in DNA replication and repair.
Medicine: Investigated for its antiviral properties, particularly against viruses like HIV and hepatitis B.
Mécanisme D'action
The mechanism of action of (+)-(2S,5R)-5-Iodo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)uracil involves its incorporation into viral DNA by viral polymerases. This incorporation leads to chain termination or mutations, thereby inhibiting viral replication. The compound targets viral enzymes and pathways involved in nucleic acid synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lamivudine: Another nucleoside analog with antiviral properties.
Emtricitabine: Similar in structure and function, used in the treatment of HIV.
Zidovudine: An older nucleoside analog with a similar mechanism of action.
Uniqueness
(+)-(2S,5R)-5-Iodo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)uracil is unique due to its iodinated uracil moiety, which enhances its stability and biological activity. This structural feature distinguishes it from other nucleoside analogs and contributes to its potential efficacy in antiviral therapies.
Propriétés
Numéro CAS |
137530-48-4 |
|---|---|
Formule moléculaire |
C8H9IN2O4S |
Poids moléculaire |
356.14 g/mol |
Nom IUPAC |
1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9IN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6+/m1/s1 |
Clé InChI |
UYRNPIMGMUUQJL-RITPCOANSA-N |
SMILES isomérique |
C1[C@@H](O[C@@H](S1)CO)N2C=C(C(=O)NC2=O)I |
SMILES canonique |
C1C(OC(S1)CO)N2C=C(C(=O)NC2=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


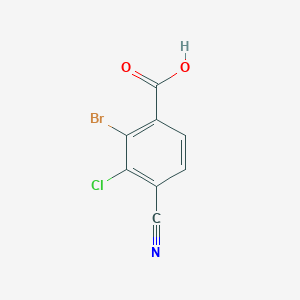
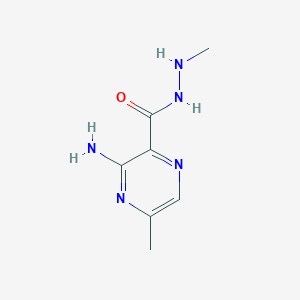

![2-Boc-2-azaspiro[4.5]decane-6-carboxylicacid](/img/structure/B13097715.png)
![(2-methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B13097719.png)
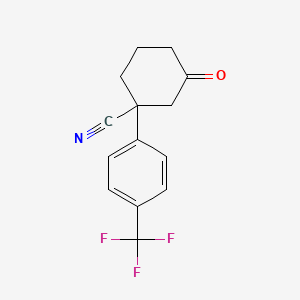
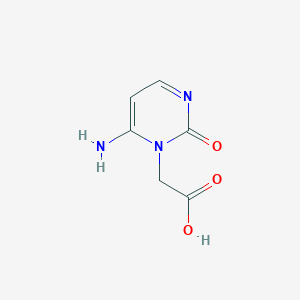
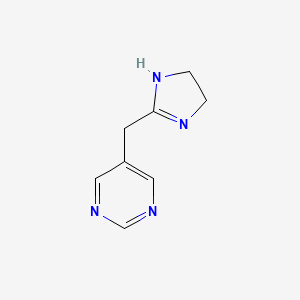
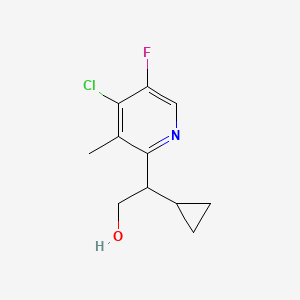

![N-(4,7-Dihydrobenzo[c][1,2,5]thiadiazol-4-yl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B13097744.png)

![[(2R,3R,4S,5R,6S)-2,3,4,5-tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate](/img/structure/B13097756.png)
